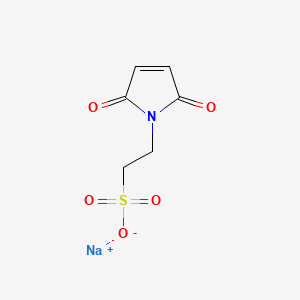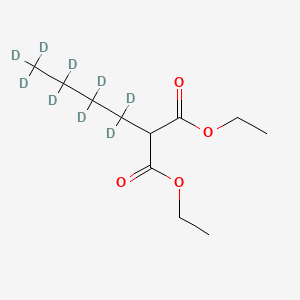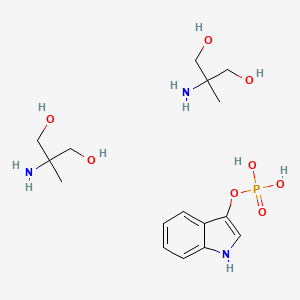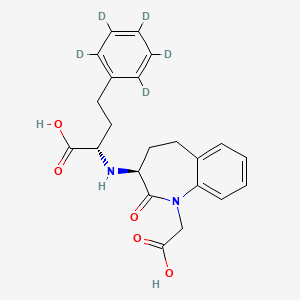
Flurbiprofen-d3
概要
説明
フルルビプロフェン-d3は、フルルビプロフェンの重水素化された形態であり、痛みと炎症の治療に使用される非ステロイド性抗炎症薬(NSAID)です。フルルビプロフェン-d3中の重水素原子は、元のフルルビプロフェン分子中の水素原子を置き換えており、薬物の薬物動態と代謝の研究に役立ちます。この化合物は、その安定性とより正確な分析結果を提供できることから、科学研究に特に役立ちます。
科学的研究の応用
Flurbiprofen-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of flurbiprofen.
Biology: Helps in understanding the biological pathways and interactions of flurbiprofen in living organisms.
Medicine: Used in drug development and testing to evaluate the efficacy and safety of flurbiprofen and its derivatives.
Industry: Employed in the production of pharmaceuticals and as a quality control standard in manufacturing processes
作用機序
フルルビプロフェン-d3は、その重水素化されていない対応物と同様に、シクロオキシゲナーゼ(COX)酵素を阻害することによってその効果を発揮します。この酵素は、アラキドン酸からプロスタグランジンへの変換を担当しており、プロスタグランジンは炎症と痛みの媒介物質です。 COXを阻害することにより、フルルビプロフェン-d3はプロスタグランジンの産生を減らし、それにより痛みと炎症を軽減します .
類似化合物の比較
フルルビプロフェン-d3は、イブプロフェン、ケトプロフェン、ジクロフェナクなどの他のNSAIDと比較されます。これらの化合物はすべて同様の作用機序を共有していますが、フルルビプロフェン-d3は重水素原子の存在のために独自であり、その安定性を強化し、より正確な分析結果を提供します。 これにより、フルルビプロフェン-d3は、正確な測定が重要な研究設定で特に貴重になります .
類似化合物
- イブプロフェン
- ケトプロフェン
- ジクロフェナク
- ナプロキセン
これらの化合物はそれぞれ独自の特性と用途を持っていますが、フルルビプロフェン-d3は、その強化された安定性と研究における有用性のために際立っています。
Safety and Hazards
生化学分析
Biochemical Properties
Flurbiprofen-d3, like its parent compound Flurbiprofen, is known to interact with cyclooxygenase (COX) enzymes, which play crucial roles in inflammation, fever, and pain . The interaction between this compound and COX enzymes leads to the inhibition of prostaglandin synthesis, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to improve cell proliferation at low concentrations . At high concentrations, it inhibits cell proliferation . This indicates that this compound can influence cell function and cellular processes in a dose-dependent manner.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to COX enzymes, leading to the inhibition of prostaglandin synthesis This results in the reduction of inflammation, pain, and fever
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to exhibit temporal effects. For example, a study found that the administration of this compound prior to hepatic ischemia/reperfusion ameliorates mitochondrial and hepatocellular damage through inhibition of mitochondrial permeability transition and inactivation of GSK-3β .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, low concentrations of this compound were found to improve cell proliferation, while high concentrations inhibited cell proliferation . More studies are needed to fully understand the dosage effects of this compound in animal models.
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 enzyme CYP2C9 . The metabolic pathways of this compound involve hydroxylation, which is carried out by the same enzymes and microbes as its parent compound, Flurbiprofen .
Transport and Distribution
Studies on Flurbiprofen, the parent compound, suggest that it is rapidly absorbed and highly bound (>99%) to plasma albumin , which may also apply to this compound.
Subcellular Localization
Given its biochemical properties and the known localization of its parent compound, Flurbiprofen, it is likely that this compound is localized in the same cellular compartments where COX enzymes are found, such as the endoplasmic reticulum .
準備方法
合成経路と反応条件
フルルビプロフェン-d3の合成には、フルルビプロフェン分子への重水素原子の組み込みが含まれます。一般的な方法の1つは、2-(4-アミノ-3-フルオロフェニル)エチルプロピオネートとベンゼンをカップリング反応させて、2-(2-フルオロ-4-ビフェニル)エチルプロピオネートを得ることです。続いて、亜硝酸ナトリウムまたはイソアミルニトリットを用いてジアゾ化し、シリカゲルを脱水剤として使用します。 最終生成物であるフルルビプロフェン-d3は、加水分解後に得られます .
工業的生産方法
フルルビプロフェン-d3の工業的生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、高い収率と純度を確保するための反応条件の最適化が含まれます。連続フローリアクターや自動合成などの高度な技術の使用により、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
フルルビプロフェン-d3は、以下のものを含むさまざまな化学反応を起こします。
酸化: フルルビプロフェン-d3は、酸化されて対応するケトンまたはカルボン酸を形成できます。
還元: 還元反応は、フルルビプロフェン-d3のカルボニル基をアルコールに変換できます。
置換: ハロゲン化およびその他の置換反応は、分子にさまざまな官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
置換: ハロゲン化反応は、制御された条件下で塩素または臭素などの試薬を頻繁に使用します。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、フルルビプロフェン-d3の酸化はカルボン酸をもたらす可能性があり、還元はアルコールを生み出す可能性があります。
科学研究への応用
フルルビプロフェン-d3は、科学研究において幅広い用途があります。
化学: フルルビプロフェンの薬物動態と代謝を研究するために、分析化学における参照標準として使用されます。
生物学: 生きた生物におけるフルルビプロフェンの生物学的経路と相互作用を理解するのに役立ちます。
医学: フルルビプロフェンとその誘導体の有効性と安全性を評価するために、医薬品開発と試験で使用されます。
類似化合物との比較
Flurbiprofen-d3 is compared with other NSAIDs such as ibuprofen, ketoprofen, and diclofenac. While all these compounds share a similar mechanism of action, this compound is unique due to the presence of deuterium atoms, which enhance its stability and provide more accurate analytical results. This makes this compound particularly valuable in research settings where precise measurements are crucial .
Similar Compounds
Each of these compounds has its own unique properties and applications, but this compound stands out due to its enhanced stability and utility in research.
特性
IUPAC Name |
3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661984 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185133-81-6 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)
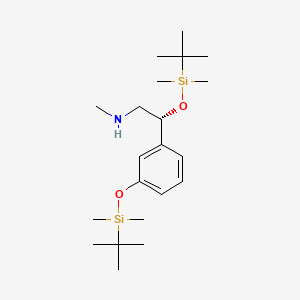
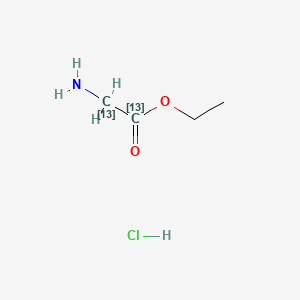
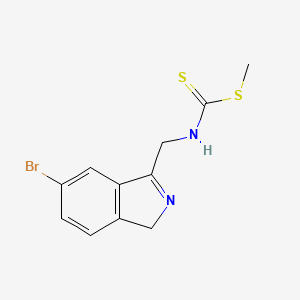
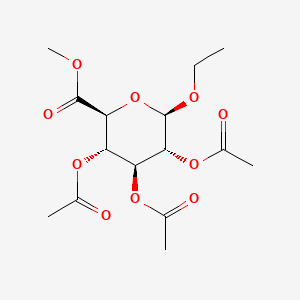
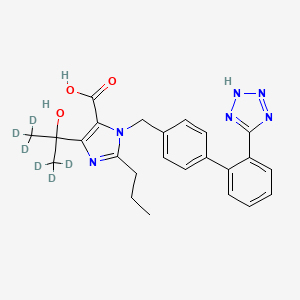

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)
